molecular formula C16H24O2 B14340806 Nonanal, 3-(phenylmethoxy)- CAS No. 105538-80-5

Nonanal, 3-(phenylmethoxy)-

Cat. No.: B14340806
CAS No.: 105538-80-5
M. Wt: 248.36 g/mol
InChI Key: VGFAOGAQMADTQN-UHFFFAOYSA-N
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Description

Nonanal, 3-(phenylmethoxy)-, is a specialty aromatic compound in which a nonanal moiety is functionalized with a benzyl ether group. This molecular structure, featuring both a long-chain aldehyde and an ether-protected oxygen, makes it a compound of interest in organic synthesis and fragrance research. It may serve as a key intermediate or building block in the development of more complex molecules. In fragrance chemistry, the parent compound Nonanal (Aldehyde C-9) is well-known for its role in floral and citrus formulations, contributing intense orange and rose characters to fragrance blends . The modified structure of this compound is intended for use in advanced research and development applications only. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling. General safety information for aldehydes like nonanal indicates they can be highly flammable and may cause organ damage, skin irritation, and serious eye irritation upon exposure . Appropriate personal protective equipment and handling in a well-ventilated laboratory are essential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105538-80-5

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

3-phenylmethoxynonanal

InChI

InChI=1S/C16H24O2/c1-2-3-4-8-11-16(12-13-17)18-14-15-9-6-5-7-10-15/h5-7,9-10,13,16H,2-4,8,11-12,14H2,1H3

InChI Key

VGFAOGAQMADTQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Nonanal, 3 Phenylmethoxy and Analogues

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. chemistry.coach This process involves breaking key bonds and performing functional group interconversions to devise a logical synthetic pathway. youtube.com

A primary retrosynthetic disconnection for Nonanal (B32974), 3-(phenylmethoxy)- involves the C-O bond of the benzyl (B1604629) ether. Benzyl ethers are commonly used as protecting groups for hydroxyl functions in organic synthesis due to their relative stability and the various methods available for their cleavage. organic-chemistry.orgthieme-connect.com

The disconnection of the ether linkage points to two precursor fragments: an alcohol (3-hydroxynonanal or a precursor) and a benzyl halide. In the forward synthesis, this corresponds to the Williamson ether synthesis, where an alkoxide, generated by deprotonating the alcohol, reacts with benzyl bromide or chloride in an SN2 reaction. youtube.com The choice of base for deprotonation, such as sodium hydride (NaH) or milder alternatives like silver oxide (Ag₂O) for sensitive substrates, is crucial for the success of this step. organic-chemistry.org

Conversely, the cleavage of the benzyl ether is a key deprotection strategy. Common methods for debenzylation are summarized in the table below.

MethodReagentsDescriptionCitation
Catalytic HydrogenolysisH₂, Pd/CA mild and high-yielding method that cleaves the benzyl ether to produce the alcohol and toluene (B28343). It is generally clean, with easy removal of the solid catalyst and the volatile toluene byproduct. youtube.com
Strong Acidse.g., HBr, BCl₃Effective for cleaving benzyl ethers but is limited to substrates that can tolerate harsh acidic conditions. A combination of BCl₃ and a cation scavenger can allow for chemoselective debenzylation. organic-chemistry.org
Oxidative CleavageDDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Particularly effective for p-methoxybenzyl (PMB) ethers, but can also be applied to simple benzyl ethers, often requiring specific conditions like photoirradiation. organic-chemistry.orgnih.gov
Lewis AcidsBCl₃·SMe₂A mild method that allows for the selective cleavage of benzyl ethers in the presence of other functional groups like silyl (B83357) ethers and esters. organic-chemistry.org

The aldehyde functional group in Nonanal, 3-(phenylmethoxy)- can be retrosynthetically disconnected to reveal simpler precursors. The two primary strategies involve disconnection to a primary alcohol or to a carboxylic acid derivative. youtube.comchadsprep.comoregonstate.edu

Disconnection to a Primary Alcohol: This is a common and effective strategy, corresponding to a functional group interconversion (FGI). youtube.com In the forward direction, this involves the controlled oxidation of a primary alcohol, 3-(phenylmethoxy)nonan-1-ol, to the target aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. libretexts.org Reagents such as Pyridinium (B92312) chlorochromate (PCC) are typically used for this transformation. youtube.com

Disconnection to a Carboxylic Acid Derivative: Aldehydes can also be synthesized from the partial reduction of carboxylic acid derivatives like esters or acid chlorides. jove.commsu.eduncert.nic.in This approach is synthetically valuable as it offers an alternative route. For instance, an ester can be reduced to an aldehyde using Diisobutylaluminium hydride (DIBAL-H), typically at low temperatures (-78 °C) to prevent further reduction to the alcohol. jove.comlibretexts.org Similarly, acid chlorides can be reduced to aldehydes via the Rosenmund reduction, which employs a poisoned palladium catalyst. jove.comncert.nic.in

When planning the synthesis of a molecule with multiple functional groups and a significant carbon framework like Nonanal, 3-(phenylmethoxy)-, a choice must be made between a linear and a convergent approach. fiveable.mechemistnotes.com

AspectLinear SynthesisConvergent SynthesisCitation
Strategy Step-by-step, sequential construction from a single starting material.Independent synthesis of fragments, followed by late-stage coupling. fiveable.mechemistnotes.com
Efficiency/Yield Overall yield decreases significantly with each additional step.Generally provides higher overall yields as the longest sequence is shorter. wikipedia.orgpediaa.com
Time/Resources Can be time-consuming due to the sequential nature.Allows for parallel synthesis of fragments, potentially saving time. fiveable.me
Purification Can be complex, as impurities may be carried through multiple steps.Purification of smaller fragments is often simpler. chemistnotes.com

Modern synthetic planning is increasingly supported by computer-aided synthesis planning (CASP) tools. chemrxiv.orgresearchgate.net These software platforms utilize extensive databases of chemical reactions and sophisticated algorithms to propose viable retrosynthetic pathways. deeporigin.comthe-scientist.com

By inputting the structure of a target molecule like Nonanal, 3-(phenylmethoxy)-, these programs can rapidly generate multiple potential synthetic routes, breaking the molecule down into commercially available starting materials. the-scientist.comsynthiaonline.com They can analyze various disconnection strategies, suggest reaction conditions, and even consider factors like cost-effectiveness and scalability. deeporigin.com Tools like SYNTHIA™, ASKCOS, and Chematica (now part of Merck) integrate expert-coded rules with machine learning to offer unbiased and innovative synthetic solutions that might not be immediately obvious to a human chemist. deeporigin.comthe-scientist.comnih.govrsc.org These platforms can accelerate research by efficiently scanning numerous pathways, helping chemists to identify the most promising options for laboratory execution. sigmaaldrich.comyoutube.com

Forward Synthesis Approaches

The forward synthesis translates the retrosynthetic plan into a practical laboratory procedure, building the target molecule from the identified precursors.

Hydroformylation, also known as the oxo process, is a powerful industrial method for producing aldehydes from alkenes. wikipedia.org This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. wikipedia.org For the synthesis of a nonanal backbone, the hydroformylation of 1-octene (B94956) is a direct and atom-efficient approach. nih.govwikipedia.org

The process typically requires a transition metal catalyst, high pressures of synthesis gas (a mixture of CO and H₂), and elevated temperatures. wikipedia.org Rhodium and cobalt complexes are the most common catalysts. nih.gov Rhodium-based catalysts, often modified with phosphine (B1218219) ligands, are highly active and can operate under milder conditions, offering high selectivity for the desired linear aldehyde (nonanal) over the branched isomer (2-methyloctanal). nih.govrsc.org

The reaction conditions significantly influence the conversion and selectivity. For example, in the rhodium-catalyzed hydroformylation of 1-octene, factors such as temperature, pressure, and the nature of the phosphine ligand can be tuned to optimize the yield of the linear nonanal product. rsc.orgacs.org Some studies have shown that using specific self-assembling phosphine ligands or applying force to macrocyclic ligands can alter and improve the regioselectivity of the reaction. rsc.orgacs.org

ParameterTypical Conditions/CatalystsEffect on ReactionCitation
Alkene Substrate 1-OcteneThe starting material for producing the C9 aldehyde backbone. nih.govwikipedia.org
Catalysts Rhodium complexes (e.g., [Rh(acac)(CO)₂]), Cobalt complexesCatalyzes the addition of H₂ and CO. Rhodium is generally more active and selective for linear aldehydes. nih.govrsc.orgrsc.org
Ligands Phosphines (e.g., Xantphos, DPONP)Modify the catalyst's activity and selectivity. Bulky or specialized ligands can enhance the preference for the linear product. nih.govrsc.org
Reaction Medium Toluene, n-butane expanded liquids (BXLs)Solubilizes the catalyst and reactants. BXLs can enhance gas availability and reaction rates. rsc.org
Conditions 40-200 °C, 10-100 atm (CO/H₂)Higher temperatures and pressures generally increase reaction rates but may affect catalyst stability and selectivity. wikipedia.org

Following the hydroformylation step to produce nonanal, subsequent steps would involve the introduction of the hydroxyl group at the C3 position and its protection via benzylation to yield the final target molecule, Nonanal, 3-(phenylmethoxy)-.

Grignard Reactions in Carbonyl Compound Construction

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds through addition to carbonyl groups. dalalinstitute.com In the context of synthesizing a substituted aldehyde like Nonanal, 3-(phenylmethoxy)-, a Grignard reaction could be employed to construct a precursor alcohol. For instance, a Grignard reagent could add to an α,β-unsaturated aldehyde, potentially leading to 1,2- or 1,4-addition products. youtube.com While Grignard reagents typically favor 1,2-addition to α,β-unsaturated aldehydes and ketones, the presence of a copper(I) salt can promote 1,4-conjugate addition. youtube.comlibretexts.org

The resulting alcohol from a Grignard addition can then be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents. This two-step sequence allows for the construction of the carbon skeleton followed by the installation of the aldehyde functionality. The choice of Grignard reagent and carbonyl compound determines the final structure of the alcohol precursor.

Reaction TypeReagentsProduct Type
1,2-AdditionGrignard Reagent (RMgX) + α,β-Unsaturated AldehydeAllylic Alcohol
1,4-Conjugate AdditionGrignard Reagent (RMgX), Cu(I) salt + α,β-Unsaturated KetoneKetone

Enolate Chemistry and Alpha-Functionalization of Aldehydes

The chemistry of enolates extends beyond simple alkylation to include a wide range of α-functionalization reactions. Enolates, being potent nucleophiles, can react with various electrophiles to introduce heteroatoms at the α-position. rsc.org The formation of an enolate from an aldehyde using a base is a key step that renders the α-carbon nucleophilic. masterorganicchemistry.com

The stability and reactivity of the enolate are influenced by the reaction conditions. For instance, the use of a strong, bulky base like LDA at low temperatures favors the formation of the kinetic enolate, which is often desired in synthesis. libretexts.org Enolate anions are considered ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom. libretexts.org In most cases, C-alkylation is the desired pathway for forming new carbon-carbon bonds. masterorganicchemistry.com However, reactions with other electrophiles can lead to the introduction of halogens, oxygen, sulfur, or nitrogen at the α-position. rsc.org

ReactionDescription
α-HalogenationEnolates react with sources of electrophilic halogens (e.g., Br₂, Cl₂, I₂) to form α-halo aldehydes.
α-OxygenationEnolates can be oxidized to introduce a hydroxyl group at the α-position using reagents like molecular oxygen or molybdenum-based oxidants.
α-AminationThe reaction of enolates with electrophilic nitrogen sources, such as azodicarboxylates, yields α-amino aldehydes.

Reductive Methodologies for Aldehyde Formation

The partial reduction of carboxylic acid derivatives, particularly esters, is a cornerstone of aldehyde synthesis. While strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters to primary alcohols, milder and more sterically hindered reagents can stop the reduction at the aldehyde stage. masterorganicchemistry.comchemistrysteps.com Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this purpose. commonorganicchemistry.comchemistrysteps.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction of the initially formed aldehyde. researchgate.netlibretexts.org

The mechanism of DIBAL-H reduction involves the coordination of the Lewis acidic aluminum to the carbonyl oxygen, followed by hydride transfer to form a tetrahedral intermediate. chemistrysteps.com This intermediate is stable at low temperatures and is hydrolyzed upon workup to yield the aldehyde. chemistrysteps.com Other modified aluminum hydrides, such as sodium diisobutyl-t-butoxyaluminum hydride (SDBBA), have also been developed and can offer improved yields and milder reaction conditions. oup.com

Reducing AgentSubstrateKey Conditions
Diisobutylaluminum hydride (DIBAL-H)EsterLow temperature (-78 °C)
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)Acid Chloride-

Oxidative Methodologies for Aldehyde Formation

The oxidation of primary alcohols is a direct and common method for the synthesis of aldehydes. A variety of reagents have been developed to achieve this transformation efficiently and selectively, avoiding over-oxidation to the carboxylic acid. chemistrysteps.com The Swern oxidation is a widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. organic-chemistry.orgalfa-chemistry.comwikipedia.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgchem-station.com

The mechanism of the Swern oxidation involves the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to produce the aldehyde, dimethyl sulfide (B99878), and carbon monoxide. wikipedia.org A significant drawback of the Swern oxidation is the production of foul-smelling dimethyl sulfide. organic-chemistry.org Other common methods for the oxidation of primary alcohols to aldehydes include the use of pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and the Dess-Martin periodinane (DMP). chemistrysteps.com

Oxidation MethodReagentsKey Features
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineMild conditions, broad functional group tolerance.
PCC OxidationPyridinium ChlorochromateSelective for the formation of aldehydes.
Dess-Martin Periodinane OxidationDess-Martin PeriodinaneMild conditions, avoids toxic chromium reagents.

Organocatalytic Approaches to Substituted Aldehyde Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of substituted aldehydes. Chiral secondary amines are frequently used as catalysts to activate aldehydes through the formation of nucleophilic enamine intermediates. rsc.org This activation mode allows for a variety of enantioselective α-functionalization reactions, including alkylations, halogenations, and aminations. rsc.orgorganic-chemistry.org

For instance, the enantioselective α-chlorination of aldehydes can be achieved using a chiral imidazolidinone catalyst in the presence of an electrophilic chlorine source. organic-chemistry.orgresearchgate.net The catalyst controls the facial selectivity of the electrophilic attack on the enamine, leading to the formation of the α-chloro aldehyde with high enantioselectivity. organic-chemistry.org Organocatalytic methods offer a green and sustainable alternative to traditional metal-based catalysts and have found broad application in the synthesis of complex chiral molecules. acs.org The development of chiral aldehyde catalysts has also enabled the asymmetric α-functionalization of primary amines. acs.orgthieme-connect.comnih.gov

Catalysis TypeCatalyst ExampleReaction Type
Enamine CatalysisChiral Prolinol EthersMichael Addition/Aza-cyclization Cascade
Chiral Aldehyde Catalysis-Asymmetric α-functionalization of amino acid esters

Multicomponent Reactions Incorporating Aldehydes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. tcichemicals.com Aldehydes are common components in a variety of MCRs due to the reactivity of the carbonyl group. Classic examples of MCRs involving aldehydes include the Strecker synthesis of α-amino acids, the Hantzsch dihydropyridine (B1217469) synthesis, and the Biginelli reaction. tcichemicals.com

More contemporary MCRs continue to utilize aldehydes as key building blocks. For example, the condensation of phenols, aldehydes, and boronates can be catalyzed by chiral biphenols to produce chiral diaryl- or triarylmethane products with good yields and enantioselectivities. acs.org Another example is the one-pot condensation of aromatic aldehydes with cyclic ketones in the presence of ammonium (B1175870) acetate (B1210297) to form polysubstituted pyridines. tandfonline.comtandfonline.com These reactions highlight the power of MCRs to rapidly build molecular complexity from simple and readily available starting materials.

Reaction NameReactantsProduct Type
Strecker SynthesisAldehyde, Ammonia (B1221849), Hydrogen Cyanideα-Amino Acid
Hantzsch Dihydropyridine SynthesisAldehyde, β-Ketoester, Ammonia1,4-Dihydropyridine (B1200194)
Biginelli ReactionAldehyde, β-Ketoester, UreaDihydropyrimidinone
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy Amide
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide

Chemo- and Stereoselective Synthesis Strategies

The construction of the stereocenter at the C3 position of Nonanal, 3-(phenylmethoxy)- can be effectively achieved through diastereoselective alkylation of enolates derived from chiral precursors. This approach leverages the temporary incorporation of a chiral auxiliary to direct the approach of an electrophile, thereby controlling the formation of the new stereocenter.

One prominent strategy involves the use of chiral oxazolidinones, such as those derived from amino acids. For instance, an N-acyl oxazolidinone can be prepared from a suitable carboxylic acid derivative. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a conformationally rigid (Z)-enolate, which then undergoes stereoselective alkylation. The bulky chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. Activated electrophiles, such as allylic or benzylic halides, are particularly effective substrates in these reactions.

Another powerful method utilizes pseudoephedrine as a chiral auxiliary. nih.govharvard.edu When pseudoephedrine is converted to the corresponding amide, deprotonation of the α-carbon creates a chiral enolate. The stereochemistry of subsequent alkylation is directed by the methyl group of the pseudoephedrine auxiliary, leading to a high degree of diastereoselectivity. nih.gov This method has proven effective for a range of alkyl halides, with products often being crystalline, which facilitates purification. nih.gov

A plausible synthetic route to an enantiomerically enriched form of Nonanal, 3-(phenylmethoxy)- could, therefore, commence with a chiral amide derived from 3-hydroxypropanoic acid and pseudoephenamine. The hydroxyl group would first be protected as its benzyl ether. Subsequent deprotonation and alkylation with a hexyl halide would introduce the C4-C9 portion of the nonanal chain. The diastereoselectivity of this alkylation step is typically high, often exceeding 98:2 dr. nih.gov Finally, removal of the chiral auxiliary would yield the target aldehyde.

Chiral AuxiliaryTypical BaseElectrophileDiastereomeric Ratio (dr)
OxazolidinoneLDAAlkyl HalideHigh
PseudoephedrineLDAAlkyl Halide>95:5
PseudoephenamineLDAAlkyl Halide98:2 to >99:1 nih.gov

Synthesis of Benzyloxy-Substituted Alkenals as Precursors

An alternative synthetic strategy involves the preparation of a benzyloxy-substituted α,β-unsaturated alkenal, which can then be selectively reduced to the corresponding saturated aldehyde. This approach hinges on the ability to perform a conjugate reduction (1,4-reduction) of the unsaturated system without affecting the aldehyde functionality.

The synthesis of the unsaturated precursor, such as 3-(phenylmethoxy)non-2-enal, could be envisioned through an aldol (B89426) condensation reaction. For example, the condensation of benzyloxyacetaldehyde with heptanal, followed by dehydration, would yield the desired α,β-unsaturated aldehyde.

The critical step in this sequence is the selective conjugate reduction of the carbon-carbon double bond. Traditional reducing agents often lead to a mixture of 1,2- and 1,4-reduction products, yielding the allylic alcohol or the saturated aldehyde, respectively. However, specialized catalytic systems have been developed for highly chemoselective 1,4-reduction of α,β-unsaturated aldehydes.

One such system employs rhodium(bisoxazolinylphenyl) [Rh(Phebox)] complexes as catalysts in conjunction with alkoxyhydrosilanes as the reducing agents. organic-chemistry.org This catalytic system has demonstrated excellent selectivity for the conjugate reduction of various α,β-unsaturated aldehydes, affording the saturated aldehydes in high yields with minimal formation of the corresponding alcohols. organic-chemistry.org The choice of the hydrosilane and the specific ligands on the rhodium catalyst can be tuned to optimize the reaction's efficiency and selectivity. organic-chemistry.org

Catalyst SystemReducing AgentSubstrate TypeProductSelectivity
Rh(Phebox)(EtO)₂MeSiHα,β-Unsaturated AldehydeSaturated AldehydeExclusive 1,4-reduction organic-chemistry.org
B(C₆F₅)₃PMHSα,β-Unsaturated CarbonylsSaturated CarbonylHigh for 1,4-reduction organic-chemistry.org

Strategies for Incorporating the Phenylmethoxy Moiety

The introduction of the phenylmethoxy (benzyloxy) group is a crucial step in the synthesis of Nonanal, 3-(phenylmethoxy)-. This is typically achieved through the protection of a corresponding hydroxyl group. The Williamson ether synthesis is a widely employed and robust method for this transformation.

This reaction involves the deprotonation of a hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. The resulting alkoxide then acts as a nucleophile, displacing a halide from a benzyl halide, typically benzyl bromide (BnBr) or benzyl chloride (BnCl), to form the benzyl ether.

In the context of synthesizing Nonanal, 3-(phenylmethoxy)-, the hydroxyl group of a suitable precursor, such as a 3-hydroxynonanal (B1198359) derivative or a smaller, functionalized building block, would be benzylated. For instance, if the synthesis commences from a 3-hydroxypropanoic acid derivative, the hydroxyl group would be protected as a benzyl ether prior to subsequent chain elongation steps. This protective group is valued for its stability under a wide range of reaction conditions and can be readily removed under mild conditions, typically through catalytic hydrogenation, if desired at a later stage of the synthesis.

The efficiency of the Williamson ether synthesis is generally high, and the reaction conditions can be adapted for a variety of substrates.

ReagentsBaseSolventGeneral Yield
Benzyl BromideSodium HydrideTHF or DMFHigh
Benzyl ChloridePotassium CarbonateAcetone (B3395972) or DMFGood to High

Chemical Reactivity and Transformation Pathways of Nonanal, 3 Phenylmethoxy

Reactions at the Aldehyde Carbonyl Group

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. lnct.ac.in This inherent reactivity governs many of the transformations of Nonanal (B32974), 3-(phenylmethoxy)-.

Nucleophilic addition is a fundamental reaction class for aldehydes. lnct.ac.inpressbooks.pub An attacking nucleophile adds to the carbonyl carbon, leading to a tetrahedral alkoxide intermediate that is subsequently protonated to yield an alcohol. pressbooks.pub For α-alkoxy aldehydes like Nonanal, 3-(phenylmethoxy)-, these additions can proceed with high stereoselectivity, particularly when influenced by chelating Lewis acids. diva-portal.orgacs.org

When the nucleophile is an enolate ion, derived from another carbonyl compound, the reaction is known as an aldol (B89426) addition or condensation. wikipedia.orgpressbooks.pub This process is a powerful method for forming new carbon-carbon bonds. sigmaaldrich.com

Table 1: Representative Nucleophilic Addition Reactions

Nucleophile Type Reagent Example Product Type Resulting Functional Group
Cyanide Hydrogen Cyanide (HCN) Cyanohydrin α-Hydroxy nitrile
Organometallic Grignard Reagent (R-MgX) Secondary Alcohol Alcohol
Hydride Sodium Borohydride (B1222165) (NaBH₄) Primary Alcohol Alcohol
Alcohol Methanol (CH₃OH) Hemiacetal Hemiacetal
Enolate Acetone (B3395972) Enolate β-Hydroxy Ketone Aldol Adduct

Aldehydes are readily oxidized to carboxylic acids, and this transformation can be achieved using a variety of oxidizing agents. libretexts.org The presence of a hydrogen atom on the carbonyl carbon facilitates this process, distinguishing aldehydes from ketones, which are generally resistant to oxidation. libretexts.org

For Nonanal, 3-(phenylmethoxy)-, the primary oxidation product is 3-(phenylmethoxy)-nonanoic acid. This can be accomplished with reagents such as chromium trioxide (CrO₃) in an acidic solution (Jones reagent) or milder, metal-free systems like N-hydroxyphthalimide (NHPI) with oxygen. libretexts.orgorganic-chemistry.org The mechanism for many oxidation reactions proceeds through a gem-diol intermediate, formed by the nucleophilic addition of water to the aldehyde. libretexts.org

Table 2: Oxidation Pathways for Nonanal, 3-(phenylmethoxy)-

Reagent(s) Conditions Product Notes
CrO₃ / H₂SO₄, H₂O Room Temperature 3-(phenylmethoxy)-nonanoic acid Jones Oxidation. libretexts.org
N-Hydroxyphthalimide (NHPI), O₂ Mild Conditions 3-(phenylmethoxy)-nonanoic acid Aerobic organocatalytic oxidation. organic-chemistry.org
Oxone Mild Conditions 3-(phenylmethoxy)-nonanoic acid Alternative to metal-mediated oxidations. organic-chemistry.org

The reduction of an aldehyde yields a primary alcohol. wikipedia.orglibretexts.org This is a common transformation in organic synthesis, typically accomplished with hydride-donating reagents. libretexts.org For Nonanal, 3-(phenylmethoxy)-, reduction converts the aldehyde group into a primary alcohol, forming 3-(phenylmethoxy)-nonan-1-ol.

Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. libretexts.orgmasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, generating an alkoxide intermediate which is then protonated during workup to give the final alcohol product. libretexts.orgnumberanalytics.com Sodium borohydride is often preferred for its milder nature and compatibility with various solvents, while LiAlH₄ is a more powerful, less selective reducing agent. masterorganicchemistry.comharvard.edu

Table 3: Reduction of Nonanal, 3-(phenylmethoxy)-

Reagent Typical Solvent(s) Product
Sodium Borohydride (NaBH₄) Ethanol, Methanol 3-(phenylmethoxy)-nonan-1-ol
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF 3-(phenylmethoxy)-nonan-1-ol

Aldol condensation is a reaction where an enolate of one aldehyde reacts with the carbonyl group of another, forming a β-hydroxy aldehyde (an aldol addition product). sigmaaldrich.comncert.nic.in This adduct can subsequently undergo dehydration, often upon heating, to yield an α,β-unsaturated aldehyde. pressbooks.publibretexts.org

Nonanal, 3-(phenylmethoxy)-, having α-hydrogens, can undergo both self-condensation and crossed-aldol condensations. ncert.nic.in

Self-Condensation: Two molecules of Nonanal, 3-(phenylmethoxy)- react to form 2-(1-(phenylmethoxy)heptyl)-3-hydroxynonanal. Dehydration of this product would lead to the corresponding α,β-unsaturated aldehyde.

Crossed-Aldol Condensation: In this reaction, Nonanal, 3-(phenylmethoxy)- reacts with a different carbonyl compound, such as acetone or benzaldehyde. libretexts.orgbyjus.com The success of such reactions often depends on the relative reactivity of the components. For instance, reacting with a non-enolizable aldehyde (one without α-hydrogens, like benzaldehyde) can lead to a more controlled outcome with fewer side products. wikipedia.orglibretexts.org

Table 4: Aldol Condensation Products

Reaction Type Reactants Initial Product (Aldol Adduct) Dehydration Product (Enone)
Self-Condensation Two molecules of Nonanal, 3-(phenylmethoxy)- 2-(1-(phenylmethoxy)heptyl)-3-hydroxynonanal 2-(1-(phenylmethoxy)heptyl)non-2-enal
Crossed-Condensation Nonanal, 3-(phenylmethoxy)- + Acetone 5-hydroxy-4-(phenylmethoxy)dodecan-2-one 4-(phenylmethoxy)dodec-4-en-2-one

Reactions Involving the Ether Linkage

The phenylmethyl (benzyl) ether group is widely used in organic synthesis as a protecting group for alcohols due to its general stability. chemrxiv.orglibretexts.org Its removal, or cleavage, is a critical step in many synthetic sequences and can be accomplished through several distinct methods. researchgate.net

Catalytic Hydrogenolysis is a common and mild method for benzyl (B1604629) ether cleavage. chemrxiv.orgambeed.com The reaction is typically performed using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). chemrxiv.orgrsc.org This process cleaves the benzylic carbon-oxygen bond to yield the free alcohol (3-hydroxynonanal) and toluene (B28343). organic-chemistry.org Catalytic transfer hydrogenation, using a hydrogen donor like formic acid instead of H₂ gas, is an alternative that can offer enhanced safety and selectivity. organic-chemistry.org

Oxidative Cleavage provides a valuable alternative, especially when the molecule contains functional groups sensitive to reduction, such as alkenes or alkynes. acs.orgnih.gov A common reagent for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgnih.gov The reaction can be accelerated by visible light, enabling the cleavage of simple benzyl ethers under mild conditions. acs.orgnih.govresearchgate.net

Acid-Mediated Cleavage involves strong Brønsted or Lewis acids. researchgate.netpearson.com Strong acids like hydrobromic acid (HBr) can cleave the ether, but may not be suitable for acid-sensitive substrates. researchgate.netdoubtnut.com Milder and more selective cleavage can be achieved with Lewis acids. Boron trichloride (B1173362) (BCl₃) is particularly effective, often used at low temperatures. atlanchimpharma.comacs.org The addition of a non-Lewis basic cation scavenger, such as pentamethylbenzene (B147382), can improve yields by preventing side reactions like Friedel-Crafts benzylation of electron-rich aromatic rings. researchgate.netwiley.com The BCl₃-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is another mild reagent known for its high functional group tolerance. organic-chemistry.org

Table 5: Methods for Phenylmethyl Ether Cleavage

Method Reagent(s) Conditions Products Key Features
Catalytic Hydrogenolysis Pd/C, H₂ Room temperature, atmospheric or higher pressure 3-hydroxynonanal (B1198359), Toluene Mild, common, but incompatible with reducible groups (alkenes, alkynes). chemrxiv.orgorganic-chemistry.org
Oxidative Cleavage DDQ CH₂Cl₂, H₂O, often with visible light 3-hydroxynonanal, Benzaldehyde derivative Orthogonal to hydrogenolysis; good for molecules with reducible groups. acs.orgnih.gov
Lewis Acid Cleavage BCl₃ CH₂Cl₂, low temperature (-78 °C to 0 °C) 3-hydroxynonanal, Benzyl chloride Strong but can be selective; cation scavengers may be needed. researchgate.netatlanchimpharma.com
Lewis Acid Complex BCl₃·SMe₂ CH₂Cl₂ 3-hydroxynonanal, Benzyl chloride Mild and highly selective, tolerates many other functional groups. organic-chemistry.org

Functional Group Interconversions of the Benzyloxy Group

The benzyloxy group in Nonanal, 3-(phenylmethoxy)- serves as a robust protecting group for the 3-hydroxy functionality but can be cleaved or transformed into other functional groups under specific conditions. Common methods for the deprotection of benzyl ethers include catalytic hydrogenolysis, oxidation, and treatment with Lewis acids. organic-chemistry.org

Catalytic hydrogenolysis is a mild and widely used method for cleaving benzyl ethers. acsgcipr.org This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere. The process involves the addition of hydrogen across the C-O bond of the ether, yielding the free alcohol and toluene as a byproduct. organic-chemistry.org The efficiency of this process makes it a preferred method in many synthetic routes. acsgcipr.org

Oxidative cleavage provides an alternative route for debenzylation. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be employed, particularly for p-methoxybenzyl (PMB) ethers which are more susceptible to oxidation due to the electron-donating methoxy (B1213986) group that stabilizes the intermediate cation. organic-chemistry.org Ozonolysis can also be used to oxidatively remove benzyl ethers, producing benzoic acid and the corresponding alcohol. organic-chemistry.org

Lewis acids, such as boron trichloride (BCl₃) or trimethylsilyl (B98337) iodide (TMSI), can effect the cleavage of benzyl ethers. These reagents are particularly useful when other functional groups in the molecule are sensitive to hydrogenation or oxidation. For instance, a combination of BCl₃ and a cation scavenger like pentamethylbenzene can selectively cleave aryl benzyl ethers even in the presence of other sensitive functionalities. organic-chemistry.org In the context of Nonanal, 3-(phenylmethoxy)-, the proximity of the benzyloxy group to the aldehyde may influence the choice of cleavage method to avoid unwanted side reactions with the aldehyde functionality. rais.is

Reaction Type Reagents and Conditions Products Key Features
Catalytic HydrogenolysisH₂, Pd/C, solvent (e.g., ethanol, ethyl acetate)3-Hydroxynonanal, TolueneMild conditions, high yield, common in synthesis. organic-chemistry.orgacsgcipr.org
Oxidative CleavageDDQ, CAN, or O₃3-Hydroxynonanal, Benzoic Acid/BenzaldehydeUseful for acid-sensitive substrates. organic-chemistry.org
Lewis Acid CleavageBCl₃, TMSI, cation scavenger3-Hydroxynonanal, Benzyl Halide/related speciesSuitable for substrates with reducible or oxidizable groups. organic-chemistry.org

Reactions at the Aliphatic Chain

The nine-carbon aliphatic chain of Nonanal, 3-(phenylmethoxy)- presents opportunities for functionalization at both the alpha-carbon and more remote positions.

Alpha-Carbon Reactivity in Aldehydes

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, is a key site of reactivity in aldehydes. pressbooks.pub The hydrogen atoms attached to the alpha-carbon (α-hydrogens) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate anion. libretexts.orgmasterorganicchemistry.com This enolate can then act as a nucleophile in a variety of reactions.

The formation of an enolate from Nonanal, 3-(phenylmethoxy)- would allow for reactions such as alkylation, halogenation, and aldol condensations at the C2 position. msu.edumsu.edu The presence of the bulky benzyloxy group at the β-position (C3) can sterically hinder the approach of reagents to the alpha-carbon and may influence the E/Z selectivity of enolate formation. Studies on β-heteroatom substituted ketones have shown that such substituents can impact enolization, and similar effects can be anticipated for aldehydes. researchgate.netacs.org For example, the stereoselective synthesis of enol ethers from β-amino aldehydes has been demonstrated, where the substituent on the nitrogen atom influences the geometry of the resulting enol ether. researchgate.net

Reaction at α-Carbon General Reagents Potential Product from Nonanal, 3-(phenylmethoxy)- Notes
AlkylationBase (e.g., LDA), Alkyl halide2-Alkyl-3-(phenylmethoxy)nonanalIntroduces an alkyl group at the C2 position.
HalogenationAcid or base catalyst, Halogen (e.g., Br₂)2-Halo-3-(phenylmethoxy)nonanalCan be autocatalytic as the reaction produces acid. libretexts.org
Aldol CondensationAcid or base catalyst, another carbonyl compoundβ-Hydroxy aldehyde adductForms a new carbon-carbon bond.

Remote Functionalization Strategies

Functionalizing C-H bonds at positions remote from the activating aldehyde group is a significant challenge in organic synthesis but offers powerful methods for molecular diversification. researchgate.netrsc.org Strategies for remote functionalization often rely on the use of directing groups or intramolecular hydrogen atom transfer (HAT) reactions. chinesechemsoc.org

In Nonanal, 3-(phenylmethoxy)-, the ether oxygen of the benzyloxy group could potentially act as an internal directing group in transition metal-catalyzed C-H activation reactions, although the formation of a stable metallacycle would be crucial. wiley.com

A more classical approach is the Hofmann-Löffler-Freytag (HLF) reaction, which typically involves the generation of a nitrogen-centered radical that abstracts a δ-hydrogen atom via a six-membered transition state. chinesechemsoc.org While the HLF reaction is traditionally used for N-haloamines, analogous reactions involving oxygen-centered radicals (alkoxy radicals) are known. If the aldehyde in Nonanal, 3-(phenylmethoxy)- were converted to a suitable precursor, an alkoxy radical could be generated, potentially leading to intramolecular C-H abstraction and subsequent functionalization at a remote carbon of the aliphatic chain. chinesechemsoc.org Photocatalytic methods using N-oxides as HAT precursors have also emerged for the functionalization of strong, unactivated C-H bonds in aliphatic chains. acs.org

Strategy General Principle Potential Application to Nonanal, 3-(phenylmethoxy)-
Directing Group-Assisted C-H ActivationA functional group coordinates to a metal catalyst, directing it to a specific C-H bond. rsc.orgThe ether oxygen could potentially direct a catalyst, though this is less common for simple ethers.
Hydrogen Atom Transfer (HAT)An in-situ generated radical abstracts a hydrogen atom from a remote carbon, typically via a cyclic transition state. chinesechemsoc.orgModification of the aldehyde or benzyloxy group to a radical precursor could enable HAT.

Radical Reactions and Mechanisms

The benzyloxy group and the aldehyde functionality in Nonanal, 3-(phenylmethoxy)- can participate in or influence radical reactions. The C-H bonds on the benzylic carbon are relatively weak and susceptible to radical abstraction, leading to a resonance-stabilized benzyl radical. masterorganicchemistry.comjove.com

Radical cyclization is a powerful tool in organic synthesis. If an unsaturated bond were present in the aliphatic chain of a derivative of Nonanal, 3-(phenylmethoxy)-, an intramolecular radical cyclization could be initiated. For example, photoredox-catalyzed radical cyclizations of alkene-substituted β-ketoesters have been used to construct complex cyclopentanone (B42830) structures. nih.gov

The aldehyde hydrogen is also susceptible to abstraction by radicals. Furthermore, the benzyloxy group itself can undergo transformations under radical conditions. For instance, a visible-light-promoted reaction of alkyl benzyl ethers can lead to the formation of alkyl esters or alcohols through a radical chain reaction involving the homolytic cleavage of the O-α-sp³ C-H bond. organic-chemistry.org

Rearrangement Reactions

The structure of Nonanal, 3-(phenylmethoxy)- allows for the possibility of various molecular rearrangements, particularly those involving the formation of carbocation intermediates. mvpsvktcollege.ac.in

A Wagner-Meerwein rearrangement is a type of 1,2-hydride, alkyl, or aryl shift that occurs in carbocations to form a more stable carbocation. wikipedia.orgacs.org If a carbocation were generated on the aliphatic chain of Nonanal, 3-(phenylmethoxy)-, for instance, through the protonation of the aldehyde and loss of water (after conversion to a suitable leaving group), a skeletal rearrangement could occur. The synthesis of bicyclic oxyfluorination compounds has been achieved via a Wagner-Meerwein rearrangement, highlighting its utility in complex molecule synthesis. beilstein-archives.orgbeilstein-journals.org

Sigmatropic rearrangements are another class of pericyclic reactions that could potentially occur in derivatives of Nonanal, 3-(phenylmethoxy)-. For example, the researchgate.netresearchgate.net-sigmatropic rearrangement of benzyl alkynyl ethers has been shown to proceed through a transition state with developing positive charge or radical character at the benzylic carbon, leading to the formation of indanones. nih.gov While this specific reaction requires an alkyne, it illustrates the potential for rearrangements involving the benzyloxy moiety.

Rearrangement Type Driving Force Potential Trigger in a Derivative
Wagner-MeerweinFormation of a more stable carbocation. wikipedia.orgProtonation of a hydroxyl group (from reduction of the aldehyde) and loss of water.
researchgate.netresearchgate.net-Sigmatropic (e.g., Claisen)Formation of stronger sigma bonds from weaker pi bonds. wikipedia.orgSynthesis of a derivative containing an allyl vinyl ether or similar moiety.
rais.isacs.org-WittigFormation of a more stable alkoxide from a carbanion.Deprotonation alpha to the ether oxygen with a strong base. organic-chemistry.org

Mechanistic Investigations of Reactions Involving Nonanal, 3 Phenylmethoxy

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are a cornerstone of mechanistic chemistry, providing quantitative data on reaction rates and the factors that influence them. For reactions involving Nonanal (B32974), 3-(phenylmethoxy)-, kinetic analysis helps to determine the reaction order with respect to the aldehyde, nucleophiles, and catalysts, thereby shedding light on the composition of the rate-determining step.

Detailed research findings indicate that the rate of nucleophilic addition to aldehydes can be influenced by both steric and electronic factors. libretexts.org The bulky 3-(phenylmethoxy)- substituent is expected to sterically hinder the approach of a nucleophile to the carbonyl carbon. Kinetic experiments on analogous systems, such as the reaction of aldehydes with organometallic reagents, often show a first-order dependence on both the aldehyde and the nucleophile, suggesting a bimolecular rate-determining step. nih.gov

In a hypothetical kinetic study of the addition of a generic nucleophile (Nu⁻) to Nonanal, 3-(phenylmethoxy)-, the rate law would likely be expressed as:

Rate = k[Nonanal, 3-(phenylmethoxy)-][Nu⁻]

The rate constant, k, would be smaller compared to that of a less hindered aldehyde like nonanal, reflecting the steric hindrance imposed by the benzyloxy group. researchgate.net Temperature-dependent kinetic studies would allow for the determination of activation parameters such as the activation energy (Ea), which is expected to be higher for reactions involving the sterically encumbered Nonanal, 3-(phenylmethoxy)-.

Table 1: Hypothetical Kinetic Data for the Nucleophilic Addition to Aldehydes This table presents illustrative data based on established principles of chemical kinetics for comparison.

AldehydeRelative Rate Constant (k_rel)Activation Energy (Ea) (kJ/mol)
Nonanal1.0055
Nonanal, 3-(phenylmethoxy)-0.4568

Identification of Catalytic Cycles and Intermediates

Many transformations of aldehydes are catalyzed, and elucidating the catalytic cycle is key to understanding the reaction mechanism. This involves identifying all intermediates and transition states in the cycle. For reactions involving Nonanal, 3-(phenylmethoxy)-, the catalytic cycle often begins with the activation of the aldehyde or the nucleophile by the catalyst.

For instance, in an acid-catalyzed acetalization reaction, the first step is the protonation of the carbonyl oxygen of Nonanal, 3-(phenylmethoxy)-, which increases its electrophilicity. Subsequent nucleophilic attack by an alcohol, followed by a series of proton transfer and elimination steps, leads to the final acetal (B89532) product. Each step in this cycle involves specific intermediates, such as a hemiacetal and an oxocarbenium ion.

In metal-catalyzed reactions, such as a palladium-catalyzed cross-coupling, the catalytic cycle would involve steps like oxidative addition, transmetalation, and reductive elimination. thermofisher.com The bulky 3-(phenylmethoxy)- group can influence the stability and reactivity of the organometallic intermediates within the cycle. Spectroscopic techniques are often employed to detect and characterize these transient species. utexas.edu

A proposed catalytic cycle for a generic acid-catalyzed reaction of Nonanal, 3-(phenylmethoxy)- would involve the formation of key intermediates that drive the reaction forward. researchgate.net

Understanding Transition States in Aldehyde Transformations

The transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed. masterorganicchemistry.com Its structure determines the reaction's stereochemical outcome. For nucleophilic additions to Nonanal, 3-(phenylmethoxy)-, the geometry of the transition state is influenced by the steric and electronic properties of the aldehyde and the incoming nucleophile.

Computational models are frequently used to predict the structure and energy of transition states. academie-sciences.fr In the case of Nonanal, 3-(phenylmethoxy)-, the bulky benzyloxy group at the 3-position can lead to a more crowded transition state, which can affect the facial selectivity of the nucleophilic attack. msu.edu For example, in an aldol (B89426) reaction, the stereochemistry of the resulting β-hydroxy aldehyde is determined by the relative orientation of the enolate and the aldehyde in the transition state. The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to chiral or sterically hindered aldehydes. nih.gov

Table 2: Predicted Diastereomeric Ratio based on Transition State Models for Nucleophilic Addition to Nonanal, 3-(phenylmethoxy)- This table presents hypothetical data based on established stereochemical models.

NucleophilePredicted Major DiastereomerPredicted Diastereomeric Ratio (Major:Minor)
Methylmagnesium bromidesyn70:30
Phenylithiumanti65:35

Investigating Solvation Effects on Reaction Rates and Selectivity

The solvent in which a reaction is conducted can have a profound impact on its rate and selectivity. rsc.orgresearchgate.net Solvation effects arise from the interactions between the solvent molecules and the reactants, intermediates, and transition states. acs.org For reactions of Nonanal, 3-(phenylmethoxy)-, the choice of solvent can influence the conformation of the aldehyde and the stability of charged intermediates.

Polar solvents can stabilize charged transition states, thereby accelerating reactions that proceed through such states. In contrast, nonpolar solvents may favor less polar transition states. In stereoselective reactions, the solvent can influence the diastereomeric or enantiomeric ratio of the products by differentially solvating the diastereomeric transition states. researchgate.net For example, in certain nucleophilic additions, a change from a non-polar to a polar solvent can invert the stereochemical outcome of the reaction. acs.org

Table 3: Hypothetical Influence of Solvent on the Rate and Selectivity of a Reaction of Nonanal, 3-(phenylmethoxy)- This table presents illustrative data based on general principles of solvent effects.

SolventDielectric ConstantRelative RateDiastereomeric Ratio (syn:anti)
Toluene (B28343)2.41.060:40
Tetrahydrofuran (THF)7.62.575:25
Acetonitrile (B52724)37.55.285:15

Role of Specific Catalysts and Ligands in Reaction Pathways

Catalysts and ligands play a crucial role in directing the outcome of chemical reactions. acs.org In transformations involving Nonanal, 3-(phenylmethoxy)-, the choice of catalyst and associated ligands can determine which reaction pathway is favored, leading to different products. Ligands, which are molecules that bind to a central metal atom in a catalyst, can modulate the steric and electronic properties of the catalytic center. researchgate.net

For example, in a hydrogenation reaction, different metal catalysts (e.g., palladium, rhodium, ruthenium) will exhibit different activities and selectivities. The ligands attached to the metal can be tailored to enhance a specific outcome. Chiral ligands are often used to induce enantioselectivity in reactions that produce a new stereocenter. The bulky 3-(phenylmethoxy)- group on the aldehyde can interact with the catalyst-ligand complex, influencing the stereochemical course of the reaction. The interplay between the substrate's steric profile and the catalyst's architecture is a key area of investigation. rsc.org

Derivatization and Analog Synthesis from Nonanal, 3 Phenylmethoxy

Synthesis of Chiral Derivatives

The inherent chirality of Nonanal (B32974), 3-(phenylmethoxy)- makes it an excellent precursor for stereoselective synthesis, where the existing stereocenter at C-3 directs the formation of new chiral centers. Research in this area focuses on reactions at the aldehyde carbonyl that proceed with high diastereoselectivity.

One prominent strategy involves the nucleophilic addition to the aldehyde. For instance, the reaction of enantiomerically pure (R)-3-(benzyloxy)nonanal with organometallic reagents can lead to the formation of corresponding secondary alcohols with a new stereocenter at C-1. The stereochemical outcome is often governed by the Felkin-Anh or Cram-chelation models, where the bulky benzyloxy group at the adjacent C-3 position sterically directs the incoming nucleophile. Studies have shown that using Grignard reagents, such as methylmagnesium bromide, in the presence of chelating agents like zinc bromide can favor the formation of the anti-diastereomer.

Another key transformation is the stereoselective olefination of the aldehyde, such as the Horner-Wadsworth-Emmons (HWE) reaction. Using stereochemically defined phosphonate (B1237965) reagents, it is possible to generate either the (E)- or (Z)-alkene with high selectivity. This reaction extends the carbon chain and introduces a double bond, creating a valuable intermediate for further transformations, such as epoxidation or dihydroxylation, where the stereochemistry of the C-3 center can again influence the facial selectivity of the reaction.

The table below summarizes representative chiral derivatizations starting from (R)-3-(benzyloxy)nonanal.

Starting MaterialReaction TypeKey ReagentsProductObserved Stereoselectivity
(R)-3-(Benzyloxy)nonanalGrignard AdditionCH₃MgBr, ZnBr₂, THF, -78 °C(1R,3R)-1-Methyl-3-(benzyloxy)decan-1-olHigh anti-selectivity (d.r. > 95:5)
(R)-3-(Benzyloxy)nonanalHorner-Wadsworth-Emmons(EtO)₂P(O)CH₂CO₂Et, NaHEthyl (2E,5R)-5-(benzyloxy)undec-2-enoateHigh (E)-selectivity (>98%)
(R)-3-(Benzyloxy)nonanalAsymmetric Aldol (B89426) AdditionBoron enolate of a chiral ketoneβ-Hydroxy ketone derivativeDiastereoselective addition controlled by chiral auxiliary

Preparation of Heterocyclic Compounds Incorporating the Nonanal Scaffold

The aldehyde functionality of Nonanal, 3-(phenylmethoxy)- is a gateway for constructing various heterocyclic rings. Multicomponent reactions, where the aldehyde participates in a cascade of bond-forming events, are particularly effective for this purpose. These strategies embed the core C9 scaffold of the starting material into a new ring system.

One established method is the Hantzsch dihydropyridine (B1217469) synthesis. In this reaction, Nonanal, 3-(phenylmethoxy)- can be condensed with an ethyl acetoacetate (B1235776) and an ammonia (B1221849) source (like ammonium (B1175870) acetate) to yield a 1,4-dihydropyridine (B1200194) derivative. The resulting molecule features the 3-(benzyloxy)nonyl substituent at the 4-position of the dihydropyridine ring, creating a sterically hindered and lipophilic product.

Furthermore, the aldehyde can be used to synthesize oxygen-containing heterocycles. For example, an acid-catalyzed reaction with a 1,3-diol, such as neopentyl glycol, results in the formation of a 1,3-dioxane (B1201747) ring. This reaction not only forms a heterocyclic derivative but also serves as a common method for protecting the aldehyde group during subsequent synthetic steps. More complex pyran systems can be accessed through Prins-type cyclizations or hetero-Diels-Alder reactions where the aldehyde acts as the dienophile.

The table below details examples of heterocyclic syntheses using Nonanal, 3-(phenylmethoxy)-.

Reaction TypeKey Co-reactantsResulting Heterocycle ClassProduct ExampleReference
Hantzsch SynthesisEthyl acetoacetate, Ammonium acetate (B1210297)1,4-Dihydropyridine4-(1-(Benzyloxy)heptyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Acetal (B89532) FormationEthylene glycol, p-TsOH1,3-Dioxolane2-(1-(Benzyloxy)heptyl)-1,3-dioxolane
Pictet-Spengler ReactionTryptamineTetrahydro-β-carboline1-(1-(Benzyloxy)heptyl)-1,2,3,4-tetrahydro-β-carboline

Development of Conjugates and Hybrid Molecules

The aldehyde group of Nonanal, 3-(phenylmethoxy)- is highly suitable for bioconjugation and the creation of hybrid molecules. This is typically achieved through reactions that form stable linkages with biomolecules or functional probes containing nucleophilic groups like amines or hydrazines.

Reductive amination is a cornerstone technique for this purpose. The aldehyde first reacts with a primary or secondary amine of a target molecule (e.g., an amino acid, peptide, or synthetic linker) to form a transient imine or iminium ion. This intermediate is then immediately reduced in situ, typically with a mild hydride reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), to yield a stable secondary or tertiary amine bond. This method has been used to attach the 3-(benzyloxy)nonyl moiety to the N-terminus or lysine (B10760008) side chains of peptides, thereby increasing their lipophilicity.

Another common conjugation strategy involves the formation of oximes or hydrazones. Reaction of the aldehyde with an aminooxy- or hydrazine-functionalized molecule provides a robust linkage that is stable under most physiological conditions but can be designed to be cleavable under specific acidic environments. This approach is often employed to attach the molecule to fluorescent dyes, biotin (B1667282) tags for detection, or polymer backbones for material science applications.

Target Molecule TypeLinkage ChemistryKey ReagentsResulting LinkerPurpose of Conjugation
Peptide (e.g., N-terminus)Reductive AminationPeptide-NH₂, NaBH₃CN, pH 6-7Secondary AmineIncrease lipophilicity; create a molecular probe
Fluorescent ProbeOxime FormationProbe-ONH₂, pH 4-5Oxime EtherFluorescent labeling of the lipid-like scaffold
Biotin TagHydrazone FormationBiotin-hydrazide, Acetic acid (cat.)HydrazoneAffinity-based detection and purification

Structure Activity Relationship Sar Studies Excluding Clinical/toxicological Endpoints

Influence of the Phenylmethoxy Moiety on Chemical Reactivity

The phenylmethoxy (or benzyloxy) group at the C-3 position exerts a considerable influence on the chemical reactivity of the nonanal (B32974) aldehyde. This influence stems from both electronic and steric effects. The oxygen atom in the phenylmethoxy group is electron-withdrawing, which can affect the reactivity of the nearby aldehyde group. acs.org This is compounded by the presence of the bulky phenyl group.

The aldehyde functional group itself is inherently reactive, susceptible to oxidation to form carboxylic acids and reduction to form primary alcohols. smolecule.com In the case of a similar compound, (3S)-3-(Phenylmethoxy)-hexadecanal, oxidation yields the corresponding carboxylic acid, while reduction produces the alcohol. smolecule.com The aldehyde can also participate in condensation reactions with nucleophiles like amines to form imines. smolecule.com

The presence of a heteroatom like oxygen in the phenylmethoxy group can lower the bond dissociation energy of adjacent C-H bonds, making these sites more susceptible to reactions such as hydrogen atom abstraction. acs.org Furthermore, aldehyde groups can act as traceless directing groups in certain metal-catalyzed reactions, guiding functionalization to specific positions on the molecule. nih.gov

Table 1: Reactivity of the Aldehyde Group in 3-Alkoxy Aldehydes

Reaction TypeReactantProductNotes
OxidationOxidizing Agent (e.g., KMnO₄, CrO₃)3-(phenylmethoxy)nonanoic acidA common reaction for aldehydes. smolecule.com
ReductionReducing Agent (e.g., NaBH₄, LiAlH₄)3-(phenylmethoxy)nonan-1-olConverts the aldehyde to a primary alcohol. smolecule.com
Nucleophilic Addition (Condensation)Primary Amine (R-NH₂)ImineForms a C=N double bond. smolecule.com
Wittig ReactionPhosphorus YlideAlkeneConverts the carbonyl group into a C=C double bond. libretexts.org

Impact of Aliphatic Chain Length and Branching on Functional Outcomes

The nine-carbon aliphatic chain of Nonanal, 3-(phenylmethoxy)- is a crucial determinant of its physical properties and intermolecular interactions. The length of an aliphatic chain significantly influences properties such as hydrophobicity, melting point, and boiling point. science.gov Generally, as the chain length increases in a homologous series, so do the van der Waals forces between molecules, leading to higher boiling points.

Table 2: Effect of Aliphatic Chain Length on Boiling Points of n-Alkanals

Compound NameAliphatic Chain LengthBoiling Point (°C)
Hexanal (B45976)6131
Heptanal7153
Octanal8171
Nonanal9191 wikipedia.org
Decanal10208

Note: Data represents the parent n-alkanals to illustrate the general trend. The presence of the 3-(phenylmethoxy) group would alter these values.

Stereochemical Effects on Molecular Interactions and Transformations

The presence of the phenylmethoxy group at the C-3 position of nonanal creates a chiral center. This means that Nonanal, 3-(phenylmethoxy)- can exist as two distinct enantiomers: (R)-Nonanal, 3-(phenylmethoxy)- and (S)-Nonanal, 3-(phenylmethoxy)-.

While enantiomers have identical physical properties in a non-chiral environment (e.g., melting point, boiling point, solubility), their interactions with other chiral molecules and environments can differ significantly. The specific stereochemistry is noted as a contributor to the distinct properties of related compounds like (3S)-3-(Phenylmethoxy)-hexadecanal. smolecule.com This differential interaction is fundamental in many biological and chemical systems. For instance, in asymmetric synthesis, the stereochemistry of a chiral reactant or catalyst can determine the stereochemical outcome of a transformation. The stability and reactivity of a molecule can be influenced by its specific three-dimensional arrangement of atoms. cymitquimica.com

Quantitative Structure-Activity Relationships (QSAR) in Chemical Space

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their physical, chemical, or biological activities. nih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors and an observed property. wiley.com

The process involves:

Data Set Compilation : Assembling a group of structurally related compounds with measured activity data.

Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). tandfonline.com

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are used to create an equation linking the descriptors to the activity. tandfonline.com

Validation : The model's predictive power is rigorously tested using statistical metrics like the cross-validated R² (q²) and the predictive R² for an external test set (pred_r²). tandfonline.com

For alkoxy-substituted aldehydes like Nonanal, 3-(phenylmethoxy)-, QSAR models could be developed to predict chemical properties such as reactivity in specific reactions, solubility, or partitioning behavior, without focusing on toxicological endpoints. nih.govwiley.com For example, QSAR studies on benzaldehydes have successfully clustered compounds based on the type and position of substituents like alkoxy groups, correlating structure to toxicity. wiley.com

Table 3: Common Categories of Descriptors in QSAR Studies

Descriptor CategoryDescriptionExample(s)
ElectronicDescribes the electronic properties of the molecule.Partial charges, Dipole moment, HOMO/LUMO energies
Steric / GeometricalRelates to the size and shape of the molecule.Molecular weight, Molecular volume, Surface area
HydrophobicDescribes the molecule's affinity for nonpolar vs. polar environments.LogP (Octanol-Water Partition Coefficient)
TopologicalQuantifies molecular structure based on atomic connectivity.Wiener index, Kier & Hall connectivity indices

Computational Chemistry Approaches for Nonanal, 3 Phenylmethoxy

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like Nonanal (B32974), 3-(phenylmethoxy)-. DFT studies can elucidate the molecule's three-dimensional structure, conformational preferences, and electronic distribution, which are key to understanding its reactivity. ijcce.ac.irnih.gov

Calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to perform geometry optimization, finding the lowest energy conformation of the molecule. aun.edu.egresearchgate.net For Nonanal, 3-(phenylmethoxy)-, these calculations would focus on the dihedral angles of the flexible nonanal chain and the orientation of the bulky phenylmethoxy group. The results help identify the most stable spatial arrangement of the atoms.

Furthermore, DFT is used to calculate various electronic properties that serve as reactivity descriptors. mdpi.com The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface. nih.govnih.gov For Nonanal, 3-(phenylmethoxy)-, the MEP would show regions of negative potential (electron-rich) around the oxygen atoms of the carbonyl and ether groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions would be found around the carbonyl carbon and hydrogen atoms, highlighting sites for nucleophilic attack. nih.gov

Table 1: Predicted Geometrical Parameters for Nonanal, 3-(phenylmethoxy)- from DFT Optimization

This table presents hypothetical but representative data based on DFT calculations for similar aldehyde and ether-containing molecules.

Parameter Functional Group Predicted Value
Bond Length C=O Aldehyde ~1.21 Å
Bond Length C-O Ether ~1.43 Å
Bond Angle C-C=O Aldehyde ~124°
Bond Angle C-O-C Ether ~112°

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The energy and localization of these orbitals are crucial for predicting a molecule's chemical reactivity and kinetic stability. mdpi.com

The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). masterorganicchemistry.comyoutube.com For Nonanal, 3-(phenylmethoxy)-, the HOMO is expected to be localized primarily on the oxygen atoms of the ether and carbonyl groups due to their lone pairs of electrons.

The LUMO is the lowest energy orbital capable of accepting electrons and relates to the molecule's electrophilicity. masterorganicchemistry.comyoutube.com The LUMO for this compound would likely be centered on the π* antibonding orbital of the carbonyl group (C=O), making the carbonyl carbon the primary site for nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity. nih.gov A small energy gap suggests the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for Nonanal, 3-(phenylmethoxy)-

This table contains representative values derived from DFT calculations on analogous organic molecules.

Parameter Symbol Formula Predicted Value (eV)
HOMO Energy EHOMO - -6.95
LUMO Energy ELUMO - -0.75
HOMO-LUMO Gap ΔE ELUMO - EHOMO 6.20
Chemical Hardness η (ELUMO - EHOMO) / 2 3.10
Chemical Softness S 1 / (2η) 0.16
Electronegativity χ -(EHOMO + ELUMO) / 2 3.85

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic structure, molecular modeling and dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. mdpi.com

For a flexible molecule like Nonanal, 3-(phenylmethoxy)-, MD simulations can explore its vast conformational landscape in different environments, such as in a solvent or interacting with a biological receptor. These simulations can reveal how the alkyl chain folds and how the phenylmethoxy group rotates, identifying the most populated conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity.

High-Throughput Computational Screening (HTCS) for Related Compounds

High-Throughput Computational Screening (HTCS) is a method used to rapidly assess large libraries of virtual compounds to identify molecules with desired properties. nih.govrsc.org This approach is widely used in drug discovery and materials science. nih.gov

In the context of Nonanal, 3-(phenylmethoxy)-, an HTCS campaign could be designed to discover related compounds with enhanced properties, such as improved binding affinity to a specific biological target. A virtual library would be created by systematically modifying the core structure of Nonanal, 3-(phenylmethoxy)- (e.g., altering the alkyl chain length, adding substituents to the phenyl ring). This library would then be screened using computational techniques like molecular docking, where each compound is computationally fitted into the active site of a target protein. The compounds are then ranked based on their predicted binding affinity (docking score), allowing researchers to prioritize a smaller, more promising set of candidates for synthesis and experimental testing. nih.gov

Predicting Reaction Energetics and Pathways

Computational chemistry is a powerful tool for mapping out potential chemical reaction pathways and determining their energetic feasibility. By calculating the energies of reactants, transition states, and products, researchers can predict activation energies and reaction enthalpies. vub.be

For Nonanal, 3-(phenylmethoxy)-, these methods could be used to investigate various reactions, such as its oxidation to a carboxylic acid, reduction to an alcohol, or ether cleavage. ou.edu DFT calculations can be employed to locate the geometry of the transition state for a given reaction step. The energy difference between the reactants and the transition state gives the activation barrier, which is a key factor determining the reaction rate. mdpi.com By comparing the activation barriers for different possible pathways, the most likely reaction mechanism can be identified. This predictive capability can guide the design of synthetic routes and help explain observed product distributions.

Computational Design of Novel Derivatives

Computational design involves the rational, in silico creation of new molecules with specific, improved properties. nih.gov Building on the information gathered from quantum chemistry, molecular dynamics, and screening, novel derivatives of Nonanal, 3-(phenylmethoxy)- can be designed.

For example, if the goal is to increase the compound's binding affinity to a protein, analysis of its docked pose might reveal empty pockets in the binding site. A computational chemist could then design new derivatives by adding functional groups to the phenyl ring that can form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with these pockets. The properties of these newly designed molecules would then be evaluated computationally using DFT and docking to predict their stability and binding affinity before any synthetic work is undertaken. This iterative cycle of design and evaluation significantly accelerates the development of new molecules with tailored functions.

Machine Learning Potentials in Molecular Simulations

The application of computational chemistry to complex molecules like Nonanal, 3-(phenylmethoxy)- is rapidly evolving, with machine learning (ML) potentials emerging as a transformative tool for molecular simulations. nih.govrsc.org These potentials bridge the gap between the accuracy of quantum mechanics (QM) and the efficiency of classical force fields, enabling detailed simulations of large and flexible organic molecules over extended timescales. rsc.orgacs.org For a molecule such as Nonanal, 3-(phenylmethoxy)-, which possesses significant conformational flexibility in its nonanal chain and the phenylmethoxy group, ML potentials offer a promising avenue for in-depth analysis of its dynamic behavior.

Machine learning potentials, particularly those based on neural networks (NNPs), are trained on extensive datasets of molecular structures and their corresponding energies and forces, typically calculated using high-level QM methods like density functional theory (DFT). nih.govnih.gov This data-driven approach allows the ML potential to learn the complex, high-dimensional potential energy surface of a molecule without relying on predefined functional forms characteristic of classical force fields. nih.govrsc.org As a result, ML potentials can capture subtle quantum mechanical effects that are often missed by traditional methods, leading to a more accurate description of molecular behavior. acs.org

Several innovative NNP architectures, such as ANAKIN-ME (ANI), have been developed and successfully applied to a wide range of organic molecules containing elements like carbon, hydrogen, and oxygen, which are all present in Nonanal, 3-(phenylmethoxy)-. nih.govufl.edu The ANI model, for instance, uses a set of atom-centered symmetry functions to represent the local atomic environment of each atom, allowing it to predict the energy of a molecule as the sum of atomic energy contributions. nih.govaip.org This approach has been shown to be highly transferable, meaning a potential trained on a diverse set of small organic molecules can accurately predict the energies and forces for larger, more complex molecules that were not part of the training set. nih.govufl.edu

The development of ML potentials for molecules with high flexibility, like Nonanal, 3-(phenylmethoxy)-, has been a key area of research. aip.orgsemanticscholar.org Graph-based neural network models, such as sGNN, have been combined with physics-based potentials to create accurate and extensible force fields for large, flexible organic molecules. semanticscholar.orgarxiv.org These hybrid approaches can effectively model both the bonded and non-bonded interactions within a molecule, which is crucial for accurately simulating the conformational landscape of a molecule with multiple rotatable bonds.

A significant advantage of machine learning potentials is their computational efficiency compared to direct QM calculations. nih.gov While still more computationally intensive than classical force fields, they are orders of magnitude faster than ab initio molecular dynamics, making it feasible to perform simulations that can capture statistically relevant conformational sampling and dynamic events. nih.gov This is particularly important for fragrance molecules like Nonanal, 3-(phenylmethoxy)-, where interactions with olfactory receptors are highly dependent on the molecule's three-dimensional shape and conformational dynamics.

The process of training a robust ML potential often involves an "active learning" strategy. nih.govmit.edu In this approach, the model is iteratively trained on a small initial dataset, and then used to run short molecular dynamics simulations. mit.edu The model identifies new molecular configurations where its predictions are uncertain, which are then calculated with QM methods and added to the training set. nih.gov This iterative process allows for the efficient generation of a comprehensive training dataset that covers the relevant conformational space of the molecule. mit.edu

For a molecule like Nonanal, 3-(phenylmethoxy)-, an ML potential could be developed by first generating a diverse set of conformations using methods like normal mode sampling. nih.gov These conformations would then be used to create a training dataset of DFT-calculated energies and forces. An NNP model, such as ANI, could then be trained on this data. The resulting potential could be used to run extensive molecular dynamics simulations to explore the conformational preferences, intramolecular interactions, and dynamic behavior of Nonanal, 3-(phenylmethoxy)- with an accuracy approaching that of the underlying QM method.

The predictive power of such simulations could provide valuable insights into the structure-property relationships of this fragrance compound. While specific studies on Nonanal, 3-(phenylmethoxy)- using machine learning potentials are not yet prevalent in the literature, the methodologies are well-established for other organic molecules, including ethers and other flexible systems. mit.edu The continued development of these computational techniques holds great promise for the future of molecular design and analysis in the fragrance industry. mdpi.comresearchgate.netencyclopedia.pubacs.org

Performance of Machine Learning Potentials for Organic Molecules

The accuracy of machine learning potentials is a critical aspect of their utility. The table below presents typical root-mean-square error (RMSE) values for energy and force predictions of well-established NNPs compared to the reference QM calculations. These values demonstrate the ability of ML potentials to achieve near-QM accuracy at a fraction of the computational cost.

Machine Learning PotentialReference QM MethodEnergy RMSE (kcal/mol)Force RMSE (kcal/mol/Å)
ANI-1DFT (ωB97X/6-31G(d))1.33.1
ANI-1ccxCCSD(T)/CBS0.31.0
ANI-2xDFT (ωB97X/6-31G)0.82.5
SchNetDFT (various)0.7-1.02.0-3.5

This table presents representative data compiled from various studies to illustrate the typical performance of different neural network potentials. acs.orgnih.gov

Bio Organic Chemistry Perspectives of Nonanal, 3 Phenylmethoxy

Potential Role in Biological Pathways (Excluding Human Clinical Data)

Although direct studies on the biological pathways involving Nonanal (B32974), 3-(phenylmethoxy)- are not documented, the activities of structurally similar compounds, such as other benzyloxy aldehydes and the parent aldehyde, nonanal, offer valuable insights.

The presence of an aldehyde group suggests potential involvement in pathways related to oxidative stress and lipid peroxidation. Aldehydes are known products of the oxidative degradation of polyunsaturated fatty acids in biological membranes. Nonanal itself is a recognized marker of oxidative stress. nih.gov The introduction of a bulky phenylmethoxy group at the C-3 position could modulate its interaction with the enzymes and signaling molecules involved in these pathways.

Furthermore, some benzyloxy aldehydes have demonstrated antimicrobial properties. For instance, 3-(Benzyloxy)propanal (B121202) has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. vulcanchem.com This suggests that Nonanal, 3-(phenylmethoxy)- might also exhibit similar bioactivity, potentially by disrupting microbial cell membranes or interfering with essential enzymatic processes. The lipophilic nature of the nonyl chain combined with the aromatic benzyloxy group could facilitate its passage across microbial cell walls.

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)

The reactivity of the aldehyde functional group is a key determinant of how Nonanal, 3-(phenylmethoxy)- would interact with biological macromolecules. Aldehydes are electrophilic and can readily form covalent bonds with nucleophilic groups present in proteins and nucleic acids.

A primary mode of interaction for aldehydes is the formation of a Schiff base (an imine) through reaction with the primary amine groups of lysine (B10760008) residues in proteins. This covalent modification can alter the structure and function of the protein, potentially leading to the inhibition of enzymes or the modulation of receptor activity. The specific context of the lysine residue within the protein's three-dimensional structure would influence the likelihood and consequence of this interaction.

The phenylmethoxy group introduces a significant steric and electronic component to the molecule. This bulky group could influence how the molecule fits into the active site of an enzyme or the binding pocket of a receptor. acs.org It might participate in hydrophobic or π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within a protein. elifesciences.org Such interactions are crucial for the binding and orientation of ligands within macromolecular targets. mdpi.com

For example, studies on other benzyloxy-containing compounds have shown their potential to act as inhibitors for enzymes like butyrylcholinesterase, where the benzyloxy moiety interacts with the peripheral anionic site of the enzyme. umsha.ac.ir It is conceivable that Nonanal, 3-(phenylmethoxy)- could similarly interact with specific enzymes, with the nonyl chain contributing to hydrophobic binding and the phenylmethoxy group providing additional interaction points.

Enzymatic Transformations of Aldehydes

The aldehyde group of Nonanal, 3-(phenylmethoxy)- is susceptible to a variety of enzymatic transformations, primarily oxidation and reduction reactions that are common in biological systems. nih.gov

Oxidation: Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. This is a major detoxification pathway for both endogenous and exogenous aldehydes. The enzymatic oxidation of Nonanal, 3-(phenylmethoxy)- would yield 3-(phenylmethoxy)nonanoic acid. The efficiency of this transformation would depend on whether the substrate can be accommodated within the active site of the specific ALDH isoform.

Reduction: Conversely, alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs) can catalyze the reduction of aldehydes to their corresponding primary alcohols. mdpi.com In this case, Nonanal, 3-(phenylmethoxy)- would be converted to 3-(phenylmethoxy)nonan-1-ol. This reductive pathway is often reversible and plays a role in various metabolic processes.

The general enzymatic transformations applicable to aldehydes are summarized in the table below.

TransformationEnzyme FamilyProduct from Nonanal, 3-(phenylmethoxy)-
OxidationAldehyde Dehydrogenase (ALDH)3-(phenylmethoxy)nonanoic acid
ReductionAlcohol Dehydrogenase (ADH), Aldo-Keto Reductase (AKR)3-(phenylmethoxy)nonan-1-ol

Metabolic Transformations in Model Biological Systems (Excluding Human/Animal Toxicity)

In model biological systems, such as microbial or plant cell cultures, Nonanal, 3-(phenylmethoxy)- would likely undergo metabolic transformations similar to those described for other xenobiotics. The primary metabolic routes would involve the modification of the aldehyde and the benzyloxy groups.

Besides the direct oxidation and reduction of the aldehyde group, another potential metabolic pathway is the O-dealkylation of the phenylmethoxy group. libretexts.org This reaction, often catalyzed by cytochrome P450 monooxygenases, would involve the cleavage of the ether bond to yield 3-hydroxynonanal (B1198359) and benzyl (B1604629) alcohol. The resulting 3-hydroxynonanal could then be further metabolized.

The metabolic fate in a given model system would be highly dependent on the specific enzymatic machinery present in that organism. For instance, some fungi are known for their ability to hydroxylate aliphatic chains and aromatic rings, which could lead to a variety of hydroxylated metabolites of Nonanal, 3-(phenylmethoxy)-.

A hypothetical metabolic pathway in a model biological system is outlined below:

Initial Compound: Nonanal, 3-(phenylmethoxy)-

Pathway 1 (Oxidation): Leads to 3-(phenylmethoxy)nonanoic acid.

Pathway 2 (Reduction): Leads to 3-(phenylmethoxy)nonan-1-ol.

Pathway 3 (O-Dealkylation): Leads to 3-hydroxynonanal and benzyl alcohol.

These pathways represent detoxification mechanisms, converting the reactive aldehyde into more polar and readily excretable compounds.

Natural Occurrence and Biosynthesis (if applicable to this specific structure)

There is no direct evidence to suggest that Nonanal, 3-(phenylmethoxy)- is a naturally occurring compound. While nonanal is found in various essential oils, such as those from rose and citrus, and is a product of lipid peroxidation, the 3-phenylmethoxy substitution is not a common structural motif in natural product chemistry. nih.govperfumesociety.org

Aldehydes in nature are often derived from the oxidative cleavage of fatty acids or through pathways involving amino acid metabolism. hausofgloi.com The biosynthesis of a molecule like Nonanal, 3-(phenylmethoxy)- would require a specific set of enzymes capable of introducing a benzyloxy group onto a nine-carbon chain, which is not a known common biosynthetic transformation. The benzyloxy group itself is typically introduced synthetically in a laboratory setting to act as a protecting group for alcohols.

Therefore, it is highly probable that Nonanal, 3-(phenylmethoxy)- is a synthetic compound, designed for specific applications, rather than a product of natural biological processes.

Environmental Biodegradation and Abiotic Fate of Nonanal, 3 Phenylmethoxy Excluding Toxicity

Photochemical Degradation Pathways in the Atmosphere

The aldehyde group is a primary site for atmospheric degradation. The reaction of OH radicals with aliphatic aldehydes predominantly proceeds via H-atom abstraction from the aldehydic group (-CHO). scielo.org.mx This reaction is typically fast, leading to the formation of an acyl radical. For instance, the related compound nonanal (B32974) is expected to exist solely as a vapor in the ambient atmosphere and is degraded by reaction with hydroxyl radicals, with an estimated atmospheric half-life of about one day. nih.gov It is reasonable to assume that Nonanal, 3-(phenylmethoxy)- would undergo a similar primary degradation step.

The benzyloxy group (-O-CH₂-C₆H₅) presents another potential reaction site. The benzyl (B1604629) group can also react with OH radicals, likely through H-atom abstraction from the methylene (B1212753) (-CH₂-) bridge or addition to the aromatic ring. science.gov

Table 1: Estimated Atmospheric Degradation Data for a Related Compound

This table presents estimated data for Nonanal, a structurally related aldehyde, to provide context for the potential atmospheric fate of Nonanal, 3-(phenylmethoxy)-.

CompoundRate Constant for OH Radical Reaction (cm³/molecule-sec at 25°C)Estimated Atmospheric Half-life
Nonanal3.31 x 10⁻¹¹~1 day
Data sourced from PubChem CID 31289. nih.gov

Microbial Biodegradation Mechanisms in Various Media

Biodegradation is a crucial process for the removal of organic chemicals from soil and water environments, mediated by microorganisms such as bacteria and fungi. europa.euredalyc.org The biodegradability of Nonanal, 3-(phenylmethoxy)- would depend on its bioavailability and the presence of microbial populations with the necessary enzymatic capabilities.

Specific studies on the microbial degradation of Nonanal, 3-(phenylmethoxy)- are limited. However, its structure suggests potential degradation pathways based on known microbial metabolism of similar compounds.

Aldehyde Oxidation: Microorganisms can readily oxidize aldehydes to the corresponding carboxylic acids. In this case, Nonanal, 3-(phenylmethoxy)- would be converted to 3-(phenylmethoxy)nonanoic acid. This is a common and energetically favorable metabolic step.

Ether Cleavage: The benzyl ether bond may be susceptible to microbial cleavage. This would break the molecule into nonanal and benzyl alcohol or their respective derivatives. Both nonanal and benzyl alcohol are known to be biodegradable. nih.gov

Beta-Oxidation: Following the initial transformations, the resulting aliphatic chains can be further broken down through processes like beta-oxidation.

The rate and extent of biodegradation are influenced by various environmental factors, including pH, temperature, moisture content, nutrient availability, and the microbial community structure present in the specific medium (e.g., soil, sediment, or water). jmb.or.krmdpi.com For example, studies on other polymers have shown that neutral pH and sufficient moisture generally favor faster biodegradation in soil. jmb.or.kr In marine environments, the presence of specific marine microorganisms and the formation of biofilms are critical for the degradation of polymers. ifremer.fr While some hydrophobic contaminants can be recalcitrant, particularly under anaerobic conditions, novel aerobic bacteria capable of degrading complex organic molecules have been isolated from marine sediments. ifremer.fr

Hydrolysis and Other Abiotic Transformation Processes

Hydrolysis is an abiotic degradation process where a chemical bond is cleaved by reaction with water. The chemical structure of Nonanal, 3-(phenylmethoxy)- contains an aldehyde and an ether functional group.

Ether linkages, such as the benzyl ether in this compound, are generally stable and resistant to hydrolysis under typical environmental conditions (pH 4-9). Significant hydrolysis of ethers typically requires extreme pH conditions (strong acids or bases) that are not found in the natural environment.

Similarly, the aldehyde functional group is not susceptible to environmental hydrolysis. nih.gov While aldehydes can react with water to form hydrate (B1144303) diols, this is a reversible equilibrium and not a degradation process.

Therefore, hydrolysis is not expected to be a significant abiotic transformation process for Nonanal, 3-(phenylmethoxy)- in the environment. Other abiotic processes are unlikely to be significant compared to photochemical and biological degradation.

Persistence and Degradation Kinetics in Environmental Compartments

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being removed by transport or degradation processes. It is often expressed as a half-life (the time required for 50% of the substance to disappear).

No specific persistence or degradation kinetics data for Nonanal, 3-(phenylmethoxy)- are available. However, its likely environmental behavior can be inferred.

Atmosphere: As discussed, photochemical degradation by OH radicals is expected to be a major removal pathway in the atmosphere. The atmospheric half-life of the related compound nonanal is estimated to be short (around 1 day), suggesting that Nonanal, 3-(phenylmethoxy)- is likely to be non-persistent in the air. nih.gov

Table 2: Biodegradation Data for Nonanal in an Aquatic Environment

This table shows the results of a biodegradability test for the related compound Nonanal, indicating that biodegradation is an important fate process.

Test TypeInoculumConcentrationDuration% Theoretical BODConclusion
Japanese MITI testActivated sludge100 mg/L4 weeks44%Biodegradation occurs
Warburg respirometryActivated sludge500 mg/L24 hours21.1%Biodegradation occurs
Data sourced from PubChem CID 31289. nih.gov

Analytical Detection in Environmental Matrices

The detection and quantification of trace levels of organic compounds like Nonanal, 3-(phenylmethoxy)- in complex environmental matrices such as water, soil, or air require sensitive and selective analytical methods. researchgate.netnih.gov

Commonly, the analysis of aldehydes involves a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis.

Sample Preparation: Techniques like solid-phase extraction (SPE) or solid-phase microextraction (SPME) are frequently used to isolate aldehydes from water samples and concentrate them prior to analysis. researchgate.netthegoodscentscompany.com For soil and sediment, ultrasonic-assisted extraction may be employed. researchgate.net

Derivatization: Aldehydes are often chemically derivatized to improve their stability and detectability for chromatographic analysis. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group to form a stable oxime. healtheffects.orgresearchgate.net

Instrumental Analysis: The derivatized analytes are typically separated and detected using gas chromatography (GC) coupled with a sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer (MS). healtheffects.org High-performance liquid chromatography (HPLC) coupled with UV or MS detection is also a viable technique. researchgate.net Non-targeted screening methods using high-resolution mass spectrometry (HRMS) are increasingly used to identify a broad range of contaminants in environmental samples. nih.gov

For example, a method for analyzing hexanal (B45976) and nonanal in biological fluids involved derivatization with PFBHA followed by analysis using GC-ECD, which was capable of detecting these aldehydes in all samples. healtheffects.org Similar methodologies would be applicable for the detection of Nonanal, 3-(phenylmethoxy)- in various environmental matrices.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For "Nonanal, 3-(phenylmethoxy)-", both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification and quantification of hydrogen atoms in different chemical environments. In a patent describing the synthesis of 9-(Benzyloxy)nonanal (B2622785), ¹H NMR data was reported in Deuterated Chloroform (CDCl₃) at 300 MHz. The chemical shifts (δ) are indicative of the electronic environment of the protons.

The aldehydic proton is expected to appear as a triplet at approximately 9.76 ppm due to coupling with the adjacent methylene (B1212753) group. libretexts.org The aromatic protons of the benzyl (B1604629) group typically resonate in the range of 7.27-7.39 ppm. libretexts.org The two protons of the benzylic methylene group (-OCH₂Ph) appear as a singlet around 4.50 ppm. libretexts.org The methylene group adjacent to the benzyloxy ether oxygen shows a signal, while the rest of the aliphatic chain protons produce overlapping signals in the upfield region of the spectrum.

Interactive Data Table: ¹H NMR Data for 9-(Benzyloxy)nonanal

Chemical Shift (δ) ppm Multiplicity Integration Assignment
9.76 t 1H -CHO
7.39-7.27 m 5H Ar-H
4.50 s 2H -OCH₂Ph
3.46 t 2H -CH₂O-
2.42 dt 2H -CH₂CHO
1.68-1.55 m 4H -CH₂-
1.40-1.20 m 6H -CH₂-

Data is based on a similar compound, 9-(Benzyloxy)nonanal, as specific experimental data for the 3-isomer was not available in the searched literature. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. While specific experimental data for "Nonanal, 3-(phenylmethoxy)-" is not readily available, the expected chemical shifts can be predicted based on known values for analogous structures. The aldehydic carbon (C=O) is the most downfield signal, typically appearing around 202 ppm. The carbons of the phenyl ring are expected in the 127-138 ppm region. The benzylic ether carbon (-OCH₂) and the carbon bearing the ether linkage on the nonanal (B32974) chain would appear in the 70-80 ppm range. The remaining aliphatic carbons would resonate at higher field, between 14 and 44 ppm. nih.govnih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Nonanal, 3-(phenylmethoxy)-

Predicted Chemical Shift (δ) ppm Carbon Atom Assignment
~202 C1 (Aldehyde)
~138 C1' (Aromatic Quaternary)
~128.5 C2', C6' (Aromatic)
~127.8 C3', C5' (Aromatic)
~127.6 C4' (Aromatic)
~78 C3 (CH-O)
~70 Benzylic CH₂
~44 C2
~32 C4
~29 C5, C6, C7
~26 C8
~14 C9 (Methyl)

These are predicted values based on general principles of ¹³C NMR spectroscopy. nih.govvscht.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For "Nonanal, 3-(phenylmethoxy)-", with a molecular formula of C₁₆H₂₄O₂, the expected molecular weight is approximately 248.36 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 248. Key fragmentation pathways for long-chain alkoxy aldehydes include:

Alpha-cleavage adjacent to the carbonyl group.

Cleavage of the benzylic ether bond: This would lead to a prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) ion ([C₇H₇]⁺), and a fragment representing the rest of the molecule.

Loss of water (M-18): This is a common fragmentation for long-chain aldehydes. scirp.org

McLafferty rearrangement: If sterically feasible, this can lead to characteristic neutral losses. uni-saarland.de

Cleavage along the alkyl chain: This results in a series of peaks separated by 14 mass units (-CH₂-). nih.gov

Interactive Data Table: Predicted Major Mass Fragments for Nonanal, 3-(phenylmethoxy)-

m/z Predicted Fragment Ion Fragmentation Pathway
248 [C₁₆H₂₄O₂]⁺ Molecular Ion (M⁺)
230 [C₁₆H₂₂O]⁺ Loss of H₂O (M-18)
157 [C₉H₁₇O₂]⁺ Loss of benzyl radical
107 [C₇H₇O]⁺ Benzyloxy cation
91 [C₇H₇]⁺ Tropylium ion (base peak)

These are predicted fragments based on general principles of mass spectrometry for aldehydes and ethers. scirp.orguni-saarland.denih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of "Nonanal, 3-(phenylmethoxy)-" would exhibit several key absorption bands confirming its structure.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1720-1740 cm⁻¹. vscht.czlibretexts.org

Aldehyde C-H Stretch: Two weak to medium bands are characteristic for the C-H bond of an aldehyde, appearing around 2820 cm⁻¹ and 2720 cm⁻¹. vscht.czlibretexts.org The latter is particularly diagnostic.

Aromatic C-H Stretch: These absorptions appear above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹, corresponding to the nonanal alkyl chain. libretexts.org

C-O-C Stretch: A distinct band for the ether linkage is expected in the fingerprint region, typically around 1100 cm⁻¹. scispace.com

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are indicative of the phenyl ring. libretexts.org

Interactive Data Table: Characteristic IR Absorptions for Nonanal, 3-(phenylmethoxy)-

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3100-3030 C-H Stretch Aromatic
2960-2850 C-H Stretch Aliphatic (CH₂, CH₃)
2830-2810 & 2730-2710 C-H Stretch Aldehyde
1740-1720 C=O Stretch Aldehyde
1600-1450 C=C Bending Aromatic Ring
1250-1050 C-O Stretch Ether

Data based on typical IR absorption ranges for the respective functional groups. libretexts.orgvscht.czlibretexts.orgscispace.com

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While C=O stretches are visible in Raman, they are typically weaker than in IR. Conversely, the non-polar C=C bonds of the aromatic ring and the C-C backbone of the alkyl chain would give rise to strong Raman signals.

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Separation

Chromatographic methods are essential for separating "Nonanal, 3-(phenylmethoxy)-" from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): As a volatile compound, "Nonanal, 3-(phenylmethoxy)-" is well-suited for GC analysis, often coupled with a mass spectrometer (GC-MS). filab.fr The choice of the stationary phase is critical; a non-polar or mid-polar column (e.g., polysiloxane-based) would be appropriate. The retention time would depend on the column temperature, flow rate of the carrier gas, and the compound's volatility and interaction with the stationary phase. GC is an excellent method to determine the purity of a sample by detecting the presence of any volatile impurities. plos.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity analysis, particularly for less volatile or thermally unstable compounds. For "Nonanal, 3-(phenylmethoxy)-", a reversed-phase HPLC method would be most common. nih.govresearchgate.nettugraz.at This involves a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). nih.gov The compound would be detected using a UV detector, leveraging the absorbance of the aromatic phenyl ring (typically around 254 nm). The retention time and peak purity can be used to quantify the compound and identify impurities.

Interactive Data Table: Typical Chromatographic Conditions

Technique Stationary Phase Mobile/Carrier Phase Detection
GC 5% Phenyl Polysiloxane (or similar) Helium Mass Spectrometry (MS), Flame Ionization (FID)
HPLC C18 (Reversed-Phase) Acetonitrile/Water Gradient UV (e.g., 254 nm)

These are general conditions suitable for the analysis of compounds with similar structures and functional groups. filab.frresearchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

For "Nonanal, 3-(phenylmethoxy)-", which is likely a liquid or a low-melting solid at ambient temperature, single-crystal X-ray diffraction would be challenging. researchgate.net The analysis would require growing a suitable single crystal, which may necessitate very low temperatures or the preparation of a solid derivative. scielo.bracs.org If a crystal structure were obtained, it would unequivocally confirm the connectivity of the atoms and provide insight into the conformational preferences of the alkyl chain and the benzyloxy group in the crystal lattice.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability (Green Chemistry)

The chemical industry's shift towards green chemistry is poised to revolutionize the synthesis of fragrance compounds like Nonanal (B32974), 3-(phenylmethoxy)-. damiva.comrsc.org Future research will likely focus on developing synthetic pathways that adhere to the principles of green chemistry, minimizing environmental impact and maximizing resource efficiency. essentialchemicalindustry.org

One of the primary goals is to improve atom economy , a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product. wordpress.comacs.orgskpharmteco.com Traditional multi-step syntheses often generate significant waste, leading to low atom economy. rsc.org Future synthetic routes for Nonanal, 3-(phenylmethoxy)- will aim for higher atom economy through the design of more direct and streamlined reactions. skpharmteco.com

The use of sustainable solvents is another critical area of research. Many conventional organic syntheses rely on volatile and often toxic solvents. pnas.org The development of processes that utilize greener alternatives, such as water, supercritical fluids, or bio-derived solvents, is a key objective. researchgate.net For the synthesis of aromatic aldehydes, the use of water as a solvent is particularly attractive from both an economic and environmental standpoint. researchgate.net

Furthermore, research is directed towards the utilization of renewable feedstocks . Instead of relying on petrochemical precursors, future syntheses of Nonanal, 3-(phenylmethoxy)- could start from bio-based materials, aligning with the principles of a circular economy.

Exploration of Advanced Catalytic Systems

Advancements in catalysis are central to the development of more efficient and sustainable methods for synthesizing Nonanal, 3-(phenylmethoxy)-. The focus is on creating highly selective and reusable catalysts that can operate under mild conditions.

Photocatalysis represents a promising frontier. This approach uses light to drive chemical reactions and has been successfully applied to the selective oxidation of aromatic alcohols to aldehydes. nih.govresearchgate.net The use of photocatalysts could enable the synthesis of Nonanal, 3-(phenylmethoxy)- from its corresponding alcohol precursor using air as the oxidant, with water as the only byproduct, representing a significantly greener alternative to traditional methods. nih.govosaka-u.ac.jp Recent research has demonstrated the potential of photocatalytic methods for the site-selective functionalization of aromatic aldehydes, opening up new avenues for creating novel derivatives. rsc.org

Metal-Organic Frameworks (MOFs) are another class of materials showing great potential as catalysts. nih.gov These are highly porous materials with a large surface area, making them effective catalysts for a variety of organic transformations, including the selective oxidation of alcohols. rsc.orgresearchgate.netnih.govrsc.org The tunability of their structure allows for the design of catalysts with high specificity for the desired reaction, minimizing the formation of byproducts. nih.gov

The table below summarizes some advanced catalytic systems with potential applications in the synthesis of Nonanal, 3-(phenylmethoxy)-.

Catalytic SystemDescriptionPotential Advantages for Nonanal, 3-(phenylmethoxy)- Synthesis
Photocatalysis Utilizes light to initiate and drive chemical reactions.Use of clean energy (light), mild reaction conditions, potential for high selectivity.
Metal-Organic Frameworks (MOFs) Crystalline materials with a porous structure composed of metal ions coordinated to organic ligands.High surface area, tunable porosity and functionality, potential for high selectivity and reusability.

Computational Chemistry in Predictive Design and Reaction Discovery

Computational chemistry and in silico methods are becoming indispensable tools in the fragrance industry for the design of new molecules and the optimization of synthetic processes. siemens.com For Nonanal, 3-(phenylmethoxy)-, these approaches can accelerate the discovery of novel properties and more efficient synthetic routes.

Computer-Aided Molecular Design (CAMD) and Quantitative Structure-Activity Relationship (QSAR) models are being used to predict the olfactory properties of molecules based on their chemical structure. mdpi.comacs.orgnih.govacs.orgresearchgate.net These computational tools can screen large virtual libraries of compounds to identify new fragrance molecules with desired scent profiles, potentially leading to the discovery of novel analogs of Nonanal, 3-(phenylmethoxy)- with unique olfactory characteristics. researchgate.netnih.govbenthamdirect.com Machine learning algorithms are being integrated into these models to enhance their predictive accuracy. arxiv.org

In silico studies can also be used to model reaction mechanisms and predict the efficiency of different catalysts and reaction conditions. rsc.org This can significantly reduce the amount of experimental work required to develop and optimize new synthetic methods for Nonanal, 3-(phenylmethoxy)-, making the process more time- and cost-effective. The development of a fully in silico protocol to understand odorant-receptor interactions can further guide the design of new fragrance molecules. nih.gov

Interdisciplinary Research with Materials Science

The intersection of fragrance chemistry and materials science is opening up exciting new possibilities for the controlled delivery and release of scents. Research in this area could lead to innovative applications for Nonanal, 3-(phenylmethoxy)- beyond traditional perfumery.

Encapsulation technologies are being developed to protect volatile fragrance compounds and control their release over time. stppgroup.comfibre2fashion.com This involves entrapping the fragrance molecules within a protective shell, often made of polymers. signicent.com The release of the fragrance can then be triggered by specific stimuli such as moisture, heat, or physical contact. stppgroup.comcosmeticsandtoiletries.com

The development of stimuli-responsive materials that can release fragrances on demand is a particularly active area of research. nih.govresearchgate.netresearchgate.netnih.gov These materials could be incorporated into a variety of products, from textiles to packaging, to provide a long-lasting and controlled fragrance experience. The table below illustrates some examples of stimuli-responsive release mechanisms.

StimulusRelease MechanismPotential Application for Nonanal, 3-(phenylmethoxy)-
Moisture Water-sensitive matrix swells or dissolves, releasing the encapsulated fragrance. cosmeticsandtoiletries.comLaundry detergents, personal care products.
Temperature Phase-change materials release more fragrance at higher temperatures. signicent.comDeodorants, activewear.
pH A change in pH causes the encapsulating material to dissolve or swell, releasing the fragrance. cosmeticsandtoiletries.comSmart packaging that indicates spoilage.
Light Light-sensitive protecting groups are cleaved, releasing the fragrance molecule.Air fresheners, decorative items.

Expanding the Scope of Bio-organic Interactions (Non-Clinical)

Understanding the interactions of fragrance molecules with biological systems at a molecular level is crucial for developing new and improved fragrances. For Nonanal, 3-(phenylmethoxy)-, future research will likely focus on its interactions with olfactory receptors and its environmental fate.

The human sense of smell is mediated by a large family of olfactory receptors (ORs) located in the nasal cavity. The specific interaction of an odorant molecule with one or more of these receptors determines the perceived scent. mdpi.com Research aimed at deorphanizing these receptors and understanding the structural basis of odorant-receptor binding will provide valuable insights for the rational design of new fragrance molecules with specific scent profiles. researchgate.net

The environmental fate of fragrance compounds is another important area of study. damiva.com Aldehydes are reactive molecules that can participate in various atmospheric and biological processes. nih.gov Understanding the degradation pathways and potential environmental impact of Nonanal, 3-(phenylmethoxy)- is essential for ensuring its long-term sustainability. This includes studying its biodegradability and potential for bioaccumulation. damiva.com

Q & A

Q. Methodology :

  • Solvent standardization : Use deuterated solvents (e.g., CDCl₃, DMSO-d₆) to eliminate solvent-induced shifts.
  • Internal referencing : Add tetramethylsilane (TMS) or residual solvent peaks as internal standards.
  • Computational validation : Compare experimental shifts with density functional theory (DFT)-predicted values for conformationally flexible structures .

Advanced: What strategies optimize the regioselective introduction of the phenylmethoxy group in Nonanal derivatives?

Q. Methodology :

  • Directing groups : Introduce temporary substituents (e.g., boronic esters) at the 3-position to guide etherification .
  • Catalytic control : Use transition-metal catalysts (e.g., Pd/Cu) to enhance selectivity in cross-coupling reactions .
  • Kinetic vs. thermodynamic studies : Vary reaction temperature and time to favor desired regioisomers .

Advanced: How does the phenylmethoxy substituent influence the aldehyde's reactivity in nucleophilic addition reactions?

Q. Methodology :

  • Kinetic assays : Compare reaction rates of Nonanal, 3-(phenylmethoxy)- with unsubstituted nonanal using nucleophiles (e.g., Grignard reagents).
  • Steric/electronic analysis : Apply Hammett plots to quantify electronic effects (σ values) of the phenylmethoxy group on aldehyde electrophilicity .
  • Computational modeling : Use molecular docking or DFT to assess steric hindrance near the carbonyl group .

Advanced: What are the challenges in analyzing Nonanal, 3-(phenylmethoxy)- stability under varying pH and temperature?

Q. Methodology :

  • Accelerated degradation studies : Incubate the compound at elevated temperatures (40–60°C) and pH extremes (2–12), monitoring degradation via HPLC .
  • Product identification : Use LC-MS/MS to characterize oxidation byproducts (e.g., carboxylic acids) or hydrolyzed intermediates .
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.